molecular formula C12H16BrNO2S B11823215 Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-

Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel-

Cat. No.: B11823215
M. Wt: 318.23 g/mol
InChI Key: WVEFTEZZHQMKFR-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel- is a chemical compound with the molecular formula C12H16BrNO2S. This compound is notable for its unique structure, which includes a cyclopropyl group and a brominated thiophene ring. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel- typically involves the reaction of a cyclopropylamine derivative with a brominated thiophene compound. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and column chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the brominated thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction can produce a de-brominated thiophene compound.

Scientific Research Applications

Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel- is used in various scientific research fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions, while the cyclopropyl group provides steric hindrance, influencing the binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N-[(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N-[(1R,2R)-2-(5-bromo-2-thienyl)cyclopropyl]-, 1,1-dimethylethyl ester, rel- is unique due to its brominated thiophene ring and cyclopropyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound for research and industrial applications, offering advantages in terms of binding affinity, specificity, and versatility in chemical synthesis.

Properties

Molecular Formula

C12H16BrNO2S

Molecular Weight

318.23 g/mol

IUPAC Name

tert-butyl N-[(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate

InChI

InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-8-6-7(8)9-4-5-10(13)17-9/h4-5,7-8H,6H2,1-3H3,(H,14,15)/t7-,8-/m1/s1

InChI Key

WVEFTEZZHQMKFR-HTQZYQBOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(S2)Br

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CC=C(S2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.